Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate involves several steps. One common method includes the nitration of a benzo[b]furan derivative followed by esterification. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and ethanol in the presence of a catalyst for esterification . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate undergoes various
Biological Activity
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate is a synthetic compound that belongs to the class of nitroaromatic derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. The detailed synthetic pathway often includes the use of starting materials such as benzo[b]furan derivatives and various reagents to introduce the nitro and fluoro groups at specific positions on the aromatic ring.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MCF7. The growth inhibition observed in these studies correlates with the ability of these compounds to induce cell cycle arrest and apoptosis.
Table 1: Antiproliferative Effects of Benzo[b]furan Derivatives
Compound | Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 5.0 | Topoisomerase II inhibition |
Compound B | MCF7 | 3.5 | Apoptosis induction |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial activity of this compound has been explored in various studies, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. In vitro assays have indicated that this compound exhibits moderate to good activity against certain strains.
Table 2: Antimicrobial Activity Against M. tuberculosis
Compound | MIC (μg/mL) | Reference Drug |
---|---|---|
This compound | TBD | Rifampicin |
Compound C | 25 | INH |
Compound D | 50 | Streptomycin |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds can generate ROS, contributing to oxidative stress in microbial cells.
- Targeting Specific Pathways : Studies indicate that these compounds may interact with specific cellular pathways involved in proliferation and survival.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against HeLa cells, demonstrating a significant reduction in cell viability at concentrations above 5 μM.
- Antimicrobial Evaluation : In another investigation, this compound was tested against M. tuberculosis, showing an MIC value comparable to standard treatments.
Properties
Molecular Formula |
C11H8FNO5 |
---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
ethyl 4-fluoro-7-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8FNO5/c1-2-17-11(14)9-5-6-7(12)3-4-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3 |
InChI Key |
GFAYJPOZODWRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2O1)[N+](=O)[O-])F |
Origin of Product |
United States |
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